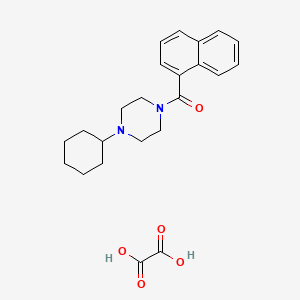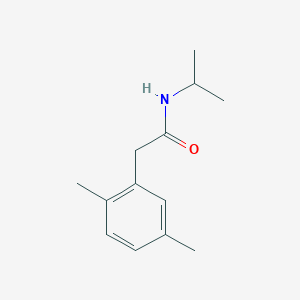
2-(2,5-dimethylphenyl)-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethylphenyl)-N-isopropylacetamide, also known as lidocaine, is a local anesthetic commonly used in medical procedures to numb the area being treated. It was first synthesized in 1943 by Swedish chemist Nils Löfgren and has since become a staple in modern medicine. Lidocaine works by blocking sodium channels in nerve cells, preventing the transmission of pain signals to the brain. In
Mecanismo De Acción
Lidocaine works by blocking sodium channels in nerve cells, preventing the transmission of pain signals to the brain. It does this by binding to the intracellular side of the sodium channel, which prevents sodium ions from entering the cell and depolarizing the membrane. This prevents the generation of action potentials and the transmission of pain signals.
Biochemical and Physiological Effects
Lidocaine has both biochemical and physiological effects on the body. Biochemically, it acts as a local anesthetic by blocking sodium channels in nerve cells. Physiologically, 2-(2,5-dimethylphenyl)-N-isopropylacetamide can cause a decrease in heart rate and blood pressure, as well as a decrease in respiratory rate. It can also cause muscle weakness and dizziness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lidocaine has several advantages for lab experiments, including its well-known mechanism of action and its ability to selectively block sodium channels. It is also relatively easy to obtain and has a long shelf life. However, 2-(2,5-dimethylphenyl)-N-isopropylacetamide does have some limitations, such as its potential for toxicity at high doses and its potential to interact with other drugs.
Direcciones Futuras
There are several future directions for 2-(2,5-dimethylphenyl)-N-isopropylacetamide research, including the development of new synthesis methods to increase yield and purity. Additionally, there is ongoing research into the use of this compound in the treatment of various medical conditions, such as chronic pain and cardiac arrhythmias. Further research is also needed to better understand the mechanisms of action of this compound and its potential interactions with other drugs.
In conclusion, this compound is a widely used local anesthetic with a well-known mechanism of action. It has a wide range of scientific research applications, including in the fields of pharmacology, neuroscience, and anesthesiology. While this compound has several advantages for lab experiments, it also has some limitations that need to be taken into account. Ongoing research into this compound synthesis, mechanisms of action, and potential medical applications will continue to advance our understanding of this important drug.
Métodos De Síntesis
Lidocaine is synthesized through a multi-step process starting with 2,6-dimethylaniline and ethyl chloroacetate. The resulting intermediate is then reacted with isopropylamine to form 2-(2,5-dimethylphenyl)-N-isopropylacetamide. The synthesis of this compound has been extensively studied, and modifications to the process have been made to increase yield and purity.
Aplicaciones Científicas De Investigación
Lidocaine has a wide range of scientific research applications, including in the fields of pharmacology, neuroscience, and anesthesiology. It is commonly used as a tool to study the mechanisms of pain and the nervous system. Lidocaine has also been used in the treatment of various medical conditions, such as cardiac arrhythmias and chronic pain.
Propiedades
IUPAC Name |
2-(2,5-dimethylphenyl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9(2)14-13(15)8-12-7-10(3)5-6-11(12)4/h5-7,9H,8H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYGZOQLDBKSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[4-(2-furoyl)-1-piperazinyl]acetyl}-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4954622.png)
![3-{[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]amino}-1-propanol](/img/structure/B4954629.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4954636.png)
![2-(3-chlorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B4954643.png)

![4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B4954656.png)
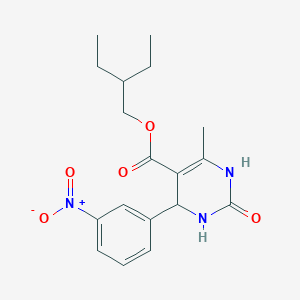
![N-[3-(4-chlorophenoxy)benzyl]-2-(methylthio)aniline](/img/structure/B4954689.png)
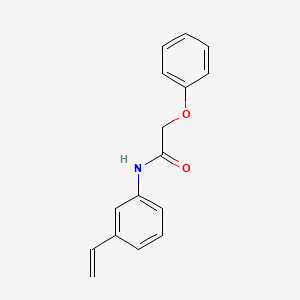
![1-bicyclo[2.2.1]hept-2-yl-4-(4-biphenylylcarbonyl)piperazine](/img/structure/B4954727.png)
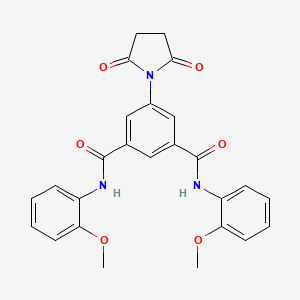
![4-methylcyclohexyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4954735.png)

